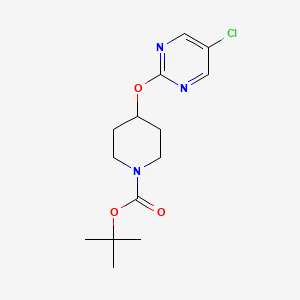
tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H21ClN4O2 . It has an average mass of 312.795 Da and a monoisotopic mass of 312.135315 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate” consists of a piperidine ring which is a six-membered ring with one nitrogen atom, attached to a pyrimidine ring which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted at the 5-position with a chlorine atom .Applications De Recherche Scientifique
Synthesis of Key Intermediates in Drug Development
tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate plays a crucial role in the synthesis of various intermediates for potent drugs. For instance, it has been used in the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating deoxycytidine kinase (dCK) inhibitors, which are significant in cancer treatment (Zhang et al., 2009). Additionally, its derivatives have been explored for synthesizing important intermediates in many biologically active compounds, such as crizotinib, an anti-cancer drug (Kong et al., 2016).
Application in Anticancer Drug Synthesis
This compound is also an intermediate for small molecule anticancer drugs. A method was established for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, showcasing its relevance in medicinal chemistry (Zhang et al., 2018).
Role in Molecular Structure Analysis
In crystallography, tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate derivatives have been studied to understand molecular packing and interactions. For example, X-ray studies of its derivatives have revealed molecular packing driven by strong hydrogen bonds, contributing to our understanding of molecular structures (Didierjean et al., 2004).
Application in Antibacterial and Anthelmintic Activity
Some derivatives of tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate have been explored for their antibacterial and anthelmintic activities, indicating its potential use in developing new pharmaceutical agents (Sanjeevarayappa et al., 2015).
Synthesis of Novel Pharmaceutical Intermediates
The compound is instrumental in synthesizing novel intermediates for various pharmaceutical applications, such as in the preparation of sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a building block in organic synthesis (Passarella et al., 2005).
Propriétés
IUPAC Name |
tert-butyl 4-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-11(5-7-18)20-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZAMLIZDUEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126037 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(5-chloro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261233-22-0 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(5-chloro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(5-chloro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)








![tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B3027201.png)

